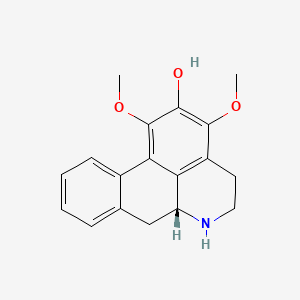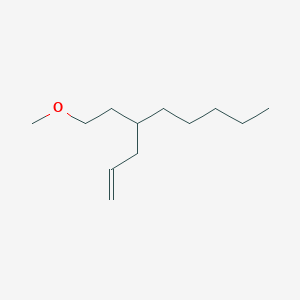
4-(2-Methoxyethyl)non-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)non-1-ene is an organic compound characterized by a nonene backbone with a methoxyethyl substituent at the fourth carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the methoxyethyl group introduces additional functional properties, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)non-1-ene can be achieved through several methods. One common approach involves the alkylation of nonene with 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)non-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)nonan-1-ol, 4-(2-methoxyethyl)nonanal, or 4-(2-methoxyethyl)nonanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)nonane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)non-1-ene when using NaBr.
Scientific Research Applications
4-(2-Methoxyethyl)non-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkenes and ethers.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)non-1-ene in chemical reactions involves the interaction of its double bond and methoxyethyl group with various reagents. The double bond acts as a site for electrophilic addition reactions, while the methoxyethyl group can participate in nucleophilic substitution. These interactions are facilitated by the electronic properties of the substituents, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)oct-1-ene: Similar structure but with one less carbon in the backbone.
4-(2-Methoxyethyl)dec-1-ene: Similar structure but with one more carbon in the backbone.
4-(2-Ethoxyethyl)non-1-ene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(2-Methoxyethyl)non-1-ene is unique due to its specific combination of a nonene backbone and a methoxyethyl substituent. This combination imparts distinct reactivity and properties, making it valuable in various chemical processes and applications.
Properties
CAS No. |
79164-33-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-(2-methoxyethyl)non-1-ene |
InChI |
InChI=1S/C12H24O/c1-4-6-7-9-12(8-5-2)10-11-13-3/h5,12H,2,4,6-11H2,1,3H3 |
InChI Key |
AUIATWMBYQQTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCOC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


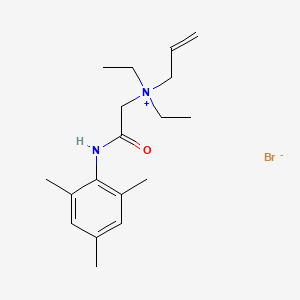
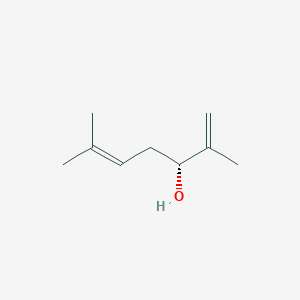
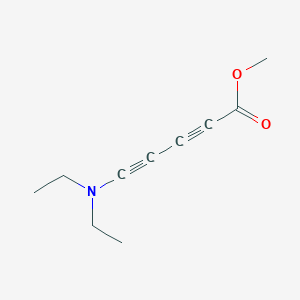

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)
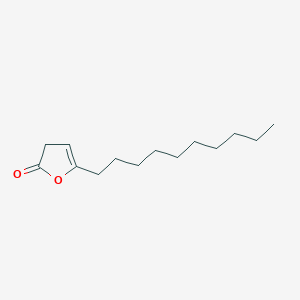
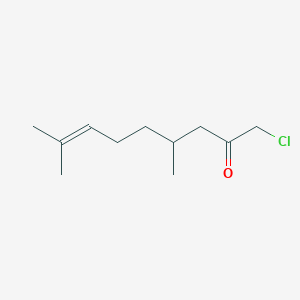
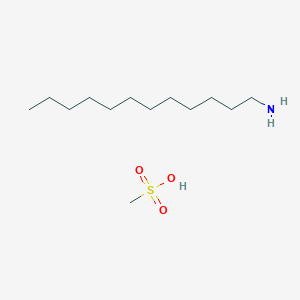

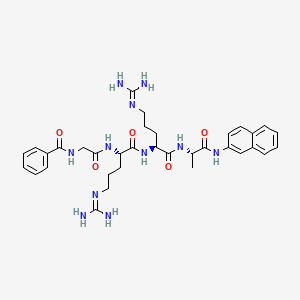
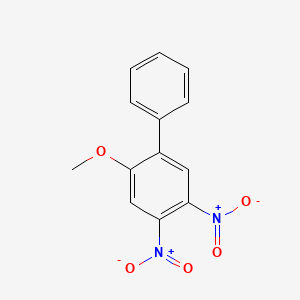
silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
